2,4-Diphenyloxazole (CAS 838-41-5): Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics and Photonics
2,4-Diphenyloxazole (CAS 838-41-5): Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics and Photonics
Executive Summary
As a privileged heterocyclic scaffold, 2,4-Diphenyloxazole (C₁₅H₁₁NO) bridges the gap between advanced materials science and targeted drug development. Characterized by an oxazole ring substituted with phenyl groups at the C-2 and C-4 positions, this compound exhibits exceptional photostability and electron delocalization, making it a critical component in 1[1]. Beyond photonics, the oxazole core serves as a robust pharmacophore. Its ability to engage in highly specific hydrogen bonding and π-π stacking interactions has driven its integration into novel 2[2].
This technical guide deconstructs the physicochemical properties, catalytic synthesis mechanisms, and pharmacological validation protocols of 2,4-diphenyloxazole, providing a comprehensive framework for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The structural integrity of 2,4-diphenyloxazole relies on the planar aromatic system of the central oxazole ring (oxygen at position 1, nitrogen at position 3) flanked by hydrophobic phenyl rings[3].
Mechanistic Causality of Properties: The extended π-conjugation across the molecule lowers the HOMO-LUMO energy gap, which is the fundamental driver for its 3[3]. In medicinal chemistry, the lipophilic nature of the phenyl rings yields a LogP value that ensures 4[4], allowing the molecule to diffuse efficiently across lipid bilayers to reach intracellular targets.
Table 1: Quantitative Physicochemical and Safety Profile
| Parameter | Value | Causality / Technical Significance |
| Molecular Formula | C₁₅H₁₁NO | Provides the core heterocyclic scaffold required for target binding. |
| Molecular Weight | 221.26 g/mol | Falls well within Lipinski’s Rule of 5, optimizing it for oral drug design[4]. |
| Melting Point | 105 °C | Indicates strong intermolecular crystalline packing and high standard-state stability[5]. |
| Boiling Point | ~339.0 °C (at 760 mmHg) | High thermal stability prevents degradation during high-temperature synthesis[5]. |
| Purity Standard | ≥ 98.0% - 99.0% (GC) | Strict purity is mandatory to prevent fluorescence quenching in scintillation assays. |
Synthesis Pathways and Mechanistic Insights
While multiple synthetic routes exist, the transition-metal catalyzed cross-coupling of α-diazoketones with amides represents a highly efficient pathway. Specifically, the use of 6 achieves yields up to 87%[6].
Mechanistic Causality: The Cu(II) catalyst acts as a potent Lewis acid, facilitating the decomposition of the α-diazoketone to extrude nitrogen gas and form a highly reactive electrophilic metal-carbenoid intermediate. The amide nucleophile then attacks this carbenoid. Raising the reaction temperature to 80 °C provides the necessary thermodynamic energy to overcome the activation barrier for the final cyclodehydration step, closing the oxazole ring[6].
Mechanism of Cu(II)-catalyzed 2,4-diphenyloxazole synthesis from α-diazoketones.
Protocol 1: Self-Validating Synthesis of 2,4-Diphenyloxazole
-
Reagent Preparation: Dissolve 2-diazo-1-phenylethanone (1.0 equiv) and benzamide (1.2 equiv) in anhydrous 1,2-dichloroethane. Causality & Validation: Anhydrous conditions are critical; ambient moisture will prematurely quench the carbenoid intermediate.
-
Catalyst Addition: Add 10 mol% Cu(OTf)₂ to the reaction vessel.
-
Thermal Activation: Heat the mixture to 80 °C under an inert argon atmosphere[6]. Causality: Room temperature reactions are sluggish and prone to side-product formation; 80 °C selectively drives the cyclodehydration[6].
-
Reaction Monitoring: Monitor progression via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (20:1 v/v) mobile phase[7]. Validation Checkpoint: The disappearance of the diazo starting material and the emergence of a distinct blue-fluorescent spot under UV light (254 nm) confirms product formation.
-
Purification: Isolate the product using silica gel column chromatography to yield a yellow/white crystalline solid[7].
-
Structural Confirmation: Validate the molecular structure using ¹H NMR (400 MHz, CDCl₃). Validation Checkpoint: Confirm the presence of the7[6][7].
Role in Drug Development and Medicinal Chemistry
In modern pharmacology, oxazoles are recognized as privileged scaffolds. 2,4-Diphenyloxazole derivatives have demonstrated profound efficacy in2[2].
Targeting COX-2 (Anti-inflammatory Action): Oxazole derivatives act as potent, selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme. Causality: The basic nitrogen atom of the oxazole ring functions as a critical hydrogen-bond acceptor with the enzyme's amino acid residues, while the substituted phenyl rings anchor the molecule within the hydrophobic channel of the COX-2 active site via π-π stacking. This effectively8[8].
Pharmacological signaling pathway of oxazole derivatives in COX-2 inhibition.
Protocol 2: In Vitro Validation of COX-2 Inhibition
-
Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) supplemented with hematin (an essential cofactor for peroxidase activity).
-
Inhibitor Incubation: Introduce the synthesized 2,4-diphenyloxazole derivative (dissolved in DMSO, ensuring final assay DMSO concentration is <1%) and incubate at 37 °C for 15 minutes. Causality: Pre-incubation is mandatory to allow the lipophilic phenyl rings to establish thermodynamic equilibrium within the hydrophobic binding pocket of the COX-2 enzyme before substrate introduction.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic conversion.
-
Quantification & Validation: Measure the production of Prostaglandin E2 (PGE2) using a competitive ELISA assay. Validation Checkpoint: Run parallel assays using Indomethacin as a positive control[8]. A dose-dependent decrease in PGE2 levels specifically validates the inhibitory efficacy of the oxazole compound.
References
-
CymitQuimica. CAS 838-41-5: 2,4-Diphenyloxazole | CymitQuimica. 3
-
Sigma-Aldrich. 2,4-Diphenyloxazole | 838-41-5 - Sigma-Aldrich. Link
-
ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. 7
-
J&K Scientific. 2,4-Diphenyloxazole | 838-41-5 - J&K Scientific. 1
-
Chem-Impex. 2,4-Diphenyloxazole - Chem-Impex. 9
-
TCI Chemicals. 2,4-Diphenyloxazole - SAFETY DATA SHEET. 5
-
ResearchGate. Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity. 2
-
KFUPM / Thieme. Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. 6
-
Research and Reviews. In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ. 4
-
PMC (National Institutes of Health). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. 8
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 838-41-5: 2,4-Diphenyloxazole | CymitQuimica [cymitquimica.com]
- 4. rroij.com [rroij.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
